molecular formula C21H22N2O2 B3000953 7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 877805-29-3

7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

Cat. No. B3000953
CAS RN: 877805-29-3
M. Wt: 334.419
InChI Key: HENKPXINFWDFTP-UHFFFAOYSA-N
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Description

“7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” is a chemical compound with the molecular formula C21H22N2O2 . It belongs to the class of compounds known as coumarins, which are a type of oxygen-containing heterocycles . Coumarins and their derivatives are important structural motifs that occur widely in natural products and have been the focus of extensive research due to their potential therapeutic applications .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of “7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” was characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques provide detailed information about the molecular structure, including the types of atoms in the molecule, their arrangement, and the types of chemical bonds between them.

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) [antibacterial activity] showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Anticancer Activity

Coumarins and their derivatives, including the compound , have been reported to have anticancer properties . This makes them a potential candidate for further research in cancer treatment.

AntiHIV Activity

Coumarins have also been reported to have antiHIV properties . This suggests that “7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” could potentially be used in the development of antiHIV drugs.

Anticoagulant Activity

The compound could potentially have anticoagulant properties, as this is a common characteristic of coumarins . This could make it useful in the treatment or prevention of blood clots.

Antioxidant and Anti-inflammatory Activity

Coumarins, including the compound , have been reported to have antioxidant and anti-inflammatory activities . This suggests potential applications in the treatment of diseases associated with inflammation and oxidative stress.

Antipsychotic Agents

N-aryl and N-alkyl piperazine derivatives have been reported as potent antipsychotic agents . Given the presence of a piperazine moiety in “7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one”, it could potentially be used in the development of antipsychotic drugs.

Future Directions

Future research could focus on further exploring the potential therapeutic applications of “7-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” and similar compounds, given their significant antibacterial and antifungal activity . Additionally, more detailed studies could be conducted to fully understand their mechanism of action and to optimize their synthesis process.

properties

IUPAC Name

7-methyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-16-7-8-19-17(14-21(24)25-20(19)13-16)15-22-9-11-23(12-10-22)18-5-3-2-4-6-18/h2-8,13-14H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENKPXINFWDFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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